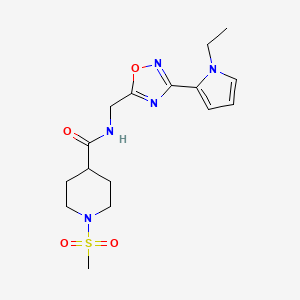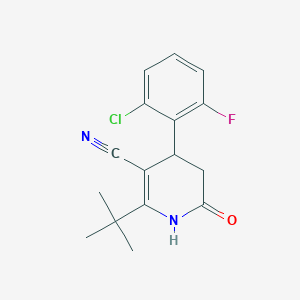![molecular formula C22H24N2O2S B2504699 1-[(Naphthalen-1-yl)methyl]-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea CAS No. 2319877-02-4](/img/structure/B2504699.png)
1-[(Naphthalen-1-yl)methyl]-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Naphthalen-1-yl)methyl]-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea, also known as Compound A, is a synthetic small molecule that has been gaining attention in the scientific community due to its potential use in various research applications.
Wissenschaftliche Forschungsanwendungen
Conformational Adjustments in Urea and Thiourea Assemblies
Research has explored the conformational adjustments in urea and thiourea derivatives, highlighting the structural nuances and self-assembly capabilities of these compounds. Such studies have implications for understanding molecular interactions and designing materials with specific structural characteristics (Phukan & Baruah, 2016).
Fluorescent Chemosensors
Naphthalene derivatives containing urea groups have shown significant potential as fluorescent chemosensors, demonstrating unique absorption and fluorescence peaks in the presence of specific ions like fluoride. These findings underscore the utility of naphthalene-urea compounds in sensing applications, contributing to the development of selective chemosensors for environmental and biological monitoring (Cho et al., 2003).
Metal Ion Sensing and Cell Imaging
A naphthalene-thiophene hybrid molecule has been employed as a fluorescent AND logic gate with zinc and acetate ions as inputs, illustrating the compound's potential in molecular logic and intracellular zinc detection. This highlights the adaptability of naphthalene-thiophene-urea derivatives in creating complex sensing mechanisms for bioimaging and diagnostic purposes (Karak et al., 2013).
Selective Sensing for Copper Ions
Investigations into naphthalene derivatives with urea groups have also revealed their high selectivity and sensitivity for detecting copper ions through fluorescence. This research contributes to the field of metal ion sensing, providing insights into designing selective sensors for copper, which is crucial for environmental monitoring and industrial processes (Yang et al., 2006).
Structural Characterization and Photoluminescence
The structural characterization and photoluminescence studies of urea and thiourea derivatives offer foundational knowledge for developing materials with specific optical properties. Such research aids in the design of photoluminescent materials for applications ranging from optical devices to sensors (Baruah & Brahma, 2023).
Eigenschaften
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c25-21(23-14-18-6-3-5-17-4-1-2-7-20(17)18)24-16-22(9-11-26-12-10-22)19-8-13-27-15-19/h1-8,13,15H,9-12,14,16H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGVEYSHCYIRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


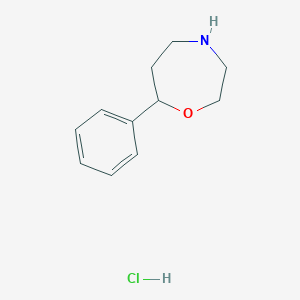
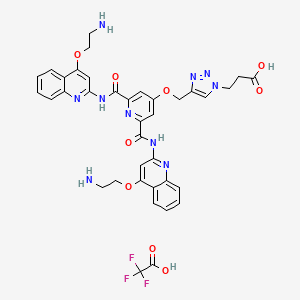
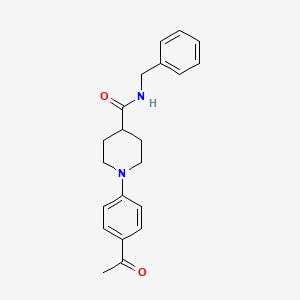
![ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2504623.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2504624.png)
![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2504627.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-4-iodo-1H-pyrazole](/img/structure/B2504628.png)
![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504632.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B2504633.png)
